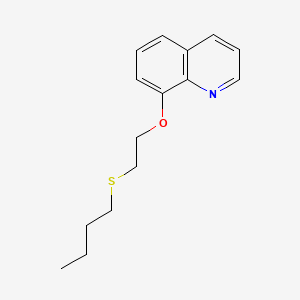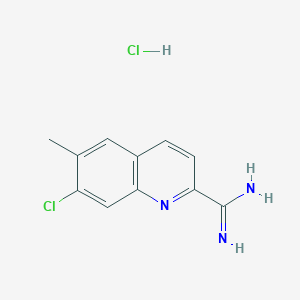
4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The compound also features a dimethoxyethylamino group attached to the quinolinone core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the quinolinone core is reacted with formaldehyde and a secondary amine (in this case, 2,2-dimethoxyethylamine) under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
反応の種類
酸化: この化合物は、特にジメトキシエチルアミノ基で酸化反応を起こす可能性があり、対応するN-酸化物またはその他の酸化誘導体の生成につながります。
還元: 還元反応は、キノリンオンコアまたはアミノメチル基を標的とする可能性があり、キノリンオンをジヒドロキノリンに変換したり、アミノメチル基を第一アミンに還元したりする可能性があります。
置換: この化合物は、特にキノリンオンコアで求核置換反応に関与する可能性があり、求電子性芳香族置換によってさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的還元などの還元剤が一般的に使用されます。
置換: 求電子性芳香族置換は、ハロゲン、ニトロ化剤、スルホン化剤などの試薬を酸性条件下で使用することで促進することができます。
生成される主要な生成物
酸化: N-酸化物、ヒドロキシ化誘導体。
還元: ジヒドロキノリン誘導体、第一アミン。
置換: ハロゲン化、ニトロ化、スルホン化されたキノリンオン誘導体。
4. 科学研究における用途
4-(((2,2-ジメトキシエチル)アミノ)メチル)キノリン-2(1H)-オンは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: その独特の光物理的特性により、蛍光プローブとしての可能性が調査されています。
医学: 抗菌、抗癌、抗炎症などの潜在的な薬理学的活性が調査されています。
産業: その安定性と反応性により、ポリマーや染料などの新しい材料の開発に利用されています。
科学的研究の応用
4-(((2,2-Dimethoxyethyl)amino)methyl)quinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
4-(((2,2-ジメトキシエチル)アミノ)メチル)キノリン-2(1H)-オンの作用機序は、特定の分子標的との相互作用に大きく依存します。これには、以下が含まれます。
酵素: この化合物は、活性部位またはアロステリック部位に結合することで、特定の酵素を阻害または活性化させる可能性があります。
受容体: 細胞表面または細胞内受容体と相互作用し、シグナル伝達経路を調節する可能性があります。
DNA/RNA: この化合物は、DNAまたはRNAにインターカレーションし、転写および翻訳プロセスに影響を与える可能性があります。
類似化合物との比較
類似化合物
4-((ジメチルアミノ)メチル)キノリン-2(1H)-オン: ジメトキシエチルアミノ基ではなくジメチルアミノ基を持つ類似の構造。
4-((ジエチルアミノ)メチル)キノリン-2(1H)-オン: ジエチルアミノ基を持つ類似の構造。
4-((ピペリジン-1-イル)メチル)キノリン-2(1H)-オン: ピペリジニル基を持つ類似の構造。
独自性
4-(((2,2-ジメトキシエチル)アミノ)メチル)キノリン-2(1H)-オンは、ジメトキシエチルアミノ基の存在により、独特の電子特性と立体特性を備えています。この独自性は、反応性、結合親和性、全体的な生物学的活性を影響を与える可能性があり、さまざまな用途に役立つ化合物となっています。
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
4-[(2,2-dimethoxyethylamino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C14H18N2O3/c1-18-14(19-2)9-15-8-10-7-13(17)16-12-6-4-3-5-11(10)12/h3-7,14-15H,8-9H2,1-2H3,(H,16,17) |
InChIキー |
ZIWKXWQFCGDLIY-UHFFFAOYSA-N |
正規SMILES |
COC(CNCC1=CC(=O)NC2=CC=CC=C21)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)

![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)



![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)



